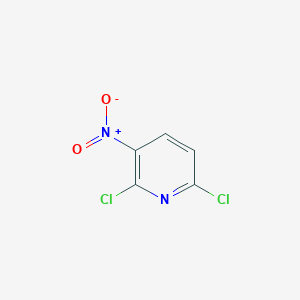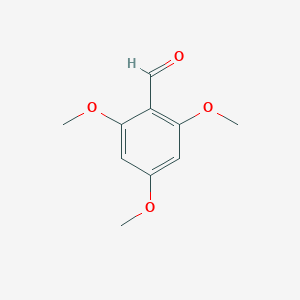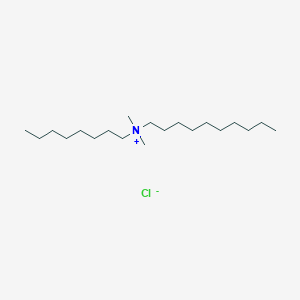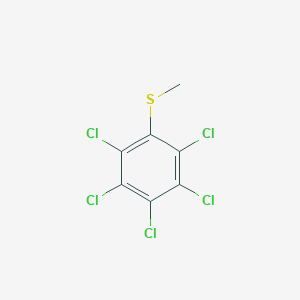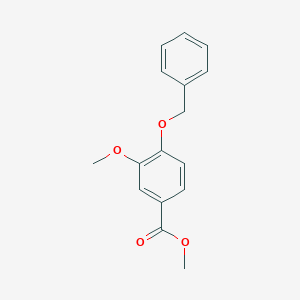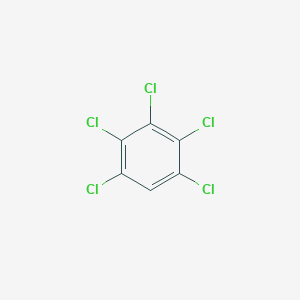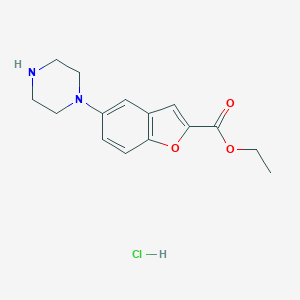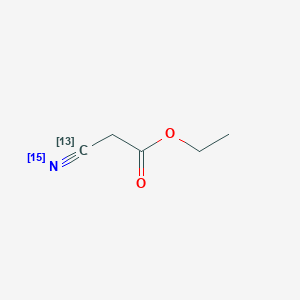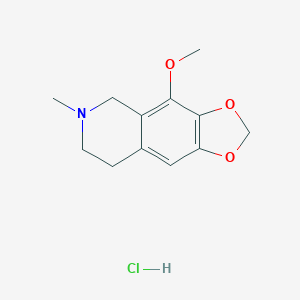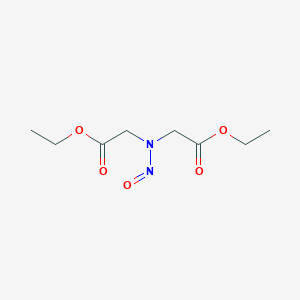
Polidocanol
Übersicht
Beschreibung
Polidocanol ist eine vielseitige Verbindung mit einer breiten Palette von Anwendungen in der Medizin und Industrie. Es ist ein Lokalanästhetikum und Antipruritikum, das häufig in Salben und Badezusätzen verwendet wird, um Juckreiz durch Ekzeme und trockene Haut zu lindern . Darüber hinaus wird es zur Behandlung von Krampfadern, Hämangiomen und Gefäßmissbildungen eingesetzt . This compound wird durch Ethoxylierung von Dodecanol gebildet, was zu einer Verbindung mit der chemischen Formel C30H62O10 und einer molaren Masse von 582,816 g/mol führt .
Herstellungsmethoden
This compound wird durch Ethoxylierung von Dodecanol synthetisiert. Dieser Prozess beinhaltet die Reaktion von Dodecanol mit Ethylenoxid unter kontrollierten Bedingungen, um this compound zu erzeugen . Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung eines Katalysators, um die Reaktion zu beschleunigen und eine hohe Ausbeute und Reinheit zu gewährleisten. Das resultierende Produkt wird dann gereinigt, um Verunreinigungen wie Restdodecanol zu entfernen, um die Qualitätsstandards zu erfüllen .
Wissenschaftliche Forschungsanwendungen
Polidocanol has numerous scientific research applications across various fields, including chemistry, biology, medicine, and industry. In medicine, it is widely used as a sclerosing agent for the treatment of varicose veins and vascular malformations . It is also employed in the treatment of oral vascular malformations and has shown effectiveness in reducing the size of hemangiomas . In the field of drug delivery, this compound is used in transdermal patches for controlled drug release . Additionally, it has applications in the development of novel materials and drug delivery systems .
Wirkmechanismus
Target of Action
Polidocanol primarily targets the endothelium of blood vessels . The endothelium is the inner lining of blood vessels and plays a crucial role in vascular homeostasis, controlling processes such as blood clotting and immune function.
Mode of Action
This compound acts by irritating the vein intimal endothelium , which leads to damage . Following this endothelial damage, platelets aggregate at the site and attach to the venous wall . This eventually results in a dense network of platelets, cellular debris, and fibrin that occludes the vessel .
Biochemical Pathways
The compound’s action leads to the formation ofblood clots and the closure of veins . This process helps improve the appearance of varicose and spider veins and redirects blood flow to healthier vessels .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution and elimination. The volume of distribution for Varithena, a brand of this compound, is reported to be between 35 to 82 L . The elimination half-life for Asclera and Varithena, two brands of this compound, are 90 minutes and 102 to 153 minutes respectively .
Result of Action
The result of this compound’s action is the occlusion of the injected vein . This leads to the improvement in the appearance of varicose and spider veins . It also causes fibrosis inside varicose veins, reducing the appearance of the varicosity .
Action Environment
The action of this compound can be influenced by environmental factors such as the size of the veins being treated . For instance, it has been used to treat uncomplicated spider veins (varicose veins ≤1 mm in diameter) and uncomplicated reticular veins (varicose veins 1 to 3 mm in diameter) in the lower extremity . Furthermore, the administration procedure, including the use of compression after treatment, can influence the compound’s action and efficacy .
Biochemische Analyse
Biochemical Properties
Polidocanol interacts with the endothelial lining of blood vessels, causing damage that leads to the formation of a dense network of platelets, cellular debris, and fibrin that occludes the vessel . This interaction with the endothelial cells is a key biochemical reaction that enables this compound to exert its sclerosing effects.
Cellular Effects
This compound has a concentration and volume-dependent damaging effect on the blood vessel endothelium . It causes fibrosis inside varicose veins, occluding the lumen of the vessel, and reducing the appearance of the varicosity . It also acts as a detergent when injected into a vein, disrupting the endothelial cell layer of the blood vessel .
Molecular Mechanism
This compound works by damaging the cell lining of blood vessels, causing them to close and eventually be replaced by other types of tissue . This is achieved through its interaction with the endothelial cells of the blood vessels, leading to their damage and subsequent occlusion of the vessel .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-lasting effects. For instance, in the treatment of varicose veins, an average of 3 sclerotherapy sessions using 0.5% this compound were required to attain an 80% to 85% improvement in varicose veins .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it has been shown to have an embryocidal effect in rabbits when given in doses approximately equal (based on body surface area) to the human dose .
Metabolic Pathways
It is known that this compound is a non-ionic detergent sclerosing agent that adheres to and disintegrates phospholipids in cell membranes .
Transport and Distribution
It is known that when administered, this compound locally damages blood vessel endothelium .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the endothelial lining of blood vessels where it exerts its effects .
Vorbereitungsmethoden
Polidocanol is synthesized through the ethoxylation of dodecanol. This process involves the reaction of dodecanol with ethylene oxide under controlled conditions to produce this compound . The industrial production of this compound typically involves the use of a catalyst to facilitate the reaction and ensure high yield and purity. The resulting product is then purified to remove any impurities, such as residual dodecanol, to meet quality standards .
Analyse Chemischer Reaktionen
Polidocanol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, variieren je nach gewünschtem Ergebnis. Zum Beispiel können Oxidationsreaktionen die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid beinhalten, während Reduktionsreaktionen Reduktionsmittel wie Natriumborhydrid verwenden können . Substitutionsreaktionen beinhalten oft den Austausch der Hydroxylgruppe durch andere funktionelle Gruppen, was zur Bildung verschiedener Derivate führt . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat zahlreiche wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. In der Medizin wird es häufig als Sklerosierungsmittel zur Behandlung von Krampfadern und Gefäßmissbildungen verwendet . Es wird auch zur Behandlung von oralen Gefäßmissbildungen eingesetzt und hat sich als wirksam bei der Reduzierung der Größe von Hämangiomen erwiesen . Im Bereich der Wirkstoffabgabe wird this compound in transdermalen Pflastern zur kontrollierten Wirkstofffreigabe verwendet . Darüber hinaus findet es Anwendungen bei der Entwicklung neuartiger Materialien und Wirkstofffreisetzungssysteme .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Endothelzellschicht von Blutgefäßen schädigt. Wenn es verabreicht wird, wirkt es als Detergens, stört die Endothelzellschicht und bewirkt, dass sich das Gefäß auf sich selbst zusammenzieht . Dies führt zur Bildung einer fibrotischen Schnur, die im Laufe mehrerer Wochen von Makrophagen abgebaut wird . Die molekularen Zielstrukturen und Signalwege, die an diesem Prozess beteiligt sind, umfassen die Aggregation von Thrombozyten an der Stelle der Endothelschädigung, was zur Bildung eines dichten Netzwerks aus Thrombozyten, Zelldebris und Fibrin führt, das das Gefäß verschließt .
Vergleich Mit ähnlichen Verbindungen
Polidocanol wird oft mit anderen Sklerosierungsmitteln wie Natriumtetradecylsulfat und Ethanolaminoleat verglichen . Obwohl alle drei Verbindungen zur Behandlung von Krampfadern eingesetzt werden, gilt this compound aufgrund seiner geringeren Komplikationsrate und unerwünschten Reaktionen als sicherer und effektiver . Natriumtetradecylsulfat und Ethanolaminoleat wurden mit allergischen Reaktionen und gelegentlichen Todesfällen in Verbindung gebracht, während this compound ein besseres Sicherheitsprofil aufweist . Andere ähnliche Verbindungen sind hypertone Kochsalzlösung und Natriummorrhuat, die ebenfalls als Sklerosierungsmittel verwendet werden, aber unterschiedliche Wirkmechanismen und WirksamkeitsProfile haben .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJQDTZCDSESIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5039721 | |
| Record name | Polyoxyethylene (9) lauryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
miscible | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue. | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3055-99-0, 9002-92-0 | |
| Record name | Nonaethylene glycol monododecyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polidocanol [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Polyoxyethylene (9) lauryl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5039721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
33-36 °C | |
| Record name | Polidocanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Polidocanol?
A1: this compound's mechanism of action is primarily attributed to its detergent-like properties, which cause endothelial cell damage and subsequent thrombosis, leading to vessel occlusion. [, , , ]
Q2: How does this compound's mechanism differ at low concentrations compared to higher concentrations?
A2: At low concentrations, this compound molecules exist individually in solution, lacking the micellar aggregation needed for endothelial toxicity. [] This explains why lower concentrations, like 0.25%, are less effective for treating telangiectatic leg veins. [] Higher concentrations (0.5%–1%) facilitate micellar formation and are thus more clinically effective. []
Q3: Does this compound exhibit any other pharmacological activities besides its sclerosing effects?
A3: Yes, while primarily recognized for its sclerosant properties, this compound was initially developed as an anesthetic. Research also suggests it possesses antipruritic and antitussive effects. []
Q4: What is the mechanism behind this compound’s anesthetic, antipruritic, and antitussive properties?
A4: Studies have shown that at low concentrations, this compound effectively inhibits voltage-gated sodium (Na+) channels. This inhibitory effect is similar to that of clinically used local anesthetics and is thought to underlie its anesthetic, antipruritic, and antitussive activities. []
Q5: How does this compound affect fibroblast activity and vascular endothelial growth factor (VEGF) expression?
A5: Research using a rat model found that this compound significantly increases VEGF expression in the tracheal submucosa and promotes fibroblast hyperplasia. The most noticeable reactions occurred around the third and fifth days post-injection. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound, also known as hydroxypolyethoxydodecane, has a variable molecular formula and weight due to its polymeric nature. It is a mixture of monododecyl ethers of polyethylene glycol. [, ]
Q7: Is there a way to synthesize monodisperse this compound to overcome the challenges of polydispersity?
A7: Yes, researchers have developed a macrocyclic sulfate-based strategy for synthesizing monodisperse this compound, its sulfates, and methylated derivatives. This approach offers a more controlled and efficient way to produce this compound with specific chain lengths and properties, potentially leading to safer and more effective therapies. []
Q8: Are there any studies focusing on the material compatibility and stability of this compound, its catalytic properties, or computational modeling and SAR?
A8: The provided abstracts do not contain information on these aspects of this compound. Further research may be necessary to explore these areas.
Q9: Are there any specific SHE (Safety, Health, and Environment) regulations related to the use and handling of this compound?
A9: While not explicitly discussed in the provided abstracts, adherence to standard good laboratory practices and regulations concerning handling and disposal of pharmaceuticals is essential when working with this compound. Consult relevant safety data sheets and regulatory guidelines.
Q10: How is the efficacy of this compound determined in preclinical studies?
A10: In vitro studies often utilize cultured human umbilical vein endothelial cells to investigate the effects of this compound on endothelial activation, microparticle release, and apoptosis. [] Animal models, such as rabbits, are frequently employed to assess this compound's efficacy in inducing sclerotherapy, evaluating its impact on pulmonary perfusion and potential for inflammation. [, , ] These preclinical studies provide valuable insights into the safety and effectiveness of this compound before proceeding to clinical trials.
Q11: What is the evidence for this compound's efficacy in treating varicose veins compared to other sclerosants?
A11: Multiple studies have investigated this compound's effectiveness in treating varicose veins. One study found that while both this compound and Sodium Tetradecyl Sulfate effectively eradicated esophageal varices, this compound was associated with a significantly lower incidence of complications, such as esophageal ulceration, retrosternal pain, and stricture formation. [] Another study reported that this compound, particularly in foam form, demonstrated greater efficacy in achieving venous sclerosis and alleviating venous symptoms compared to liquid this compound. [] These findings suggest that this compound might offer a favorable safety and efficacy profile compared to other sclerosants.
Q12: Is there any evidence of resistance development or cross-resistance with this compound therapy?
A12: The provided abstracts do not mention any reports of resistance or cross-resistance associated with this compound. Further research is needed to determine if this is a potential concern with long-term use.
Q13: What are the common side effects associated with this compound use?
A13: While generally considered safe, this compound use can be associated with side effects. Common local side effects include hyperpigmentation, pain, matting, and hematoma formation. [, , ] Systemic reactions, although rare, can occur and include allergic reactions and visual disturbances. [, ] The incidence of these side effects can vary depending on factors such as the concentration of this compound used, the site of injection, and individual patient sensitivity. [, , , ]
Q14: How does the safety of this compound compare between liquid and foam formulations?
A14: A long-term follow-up study on this compound side effects found a higher incidence of adverse events in patients treated with this compound foam compared to liquid this compound. [] This difference may be attributed to the wider distribution and potential for micro-embolization associated with foam sclerotherapy. [, ]
Q15: What are the potential long-term consequences of this compound foam injection, particularly in the lungs?
A15: Experimental studies on rabbits have shown that this compound foam injection can lead to acute and chronic changes in pulmonary perfusion and inflammation. [, ] While these findings highlight potential risks, it's important to note that the rabbit model might not fully represent human physiology and clinical scenarios. Further research is crucial to investigate these findings in humans.
Q16: Are there any concerns about the quality and safety of compounded this compound compared to FDA-approved products?
A16: Yes, a study analyzing samples of compounded this compound revealed concerning findings regarding their quality and safety. None of the compounded samples contained the labeled concentration of this compound, and several had excessive levels of impurities. [] This inconsistency poses potential risks to patients and highlights the importance of using FDA-approved products, which undergo rigorous testing and quality control measures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




